molecular formula C18H27FN2 B247541 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine

1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine

Cat. No. B247541
M. Wt: 290.4 g/mol
InChI Key: DNHRVWPBXOFHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine, also known as FUBP, is a synthetic compound that belongs to the class of piperidine-based compounds. FUBP has been widely used in scientific research due to its promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine is not fully understood, but it is believed to act as a selective sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor by 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been shown to modulate the release of neurotransmitters and regulate neuronal activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been shown to have several biochemical and physiological effects in animal models. In a study conducted on rats, 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine was found to have analgesic effects in a dose-dependent manner. 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine was also found to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been reported to have a low toxicity profile, making it a potential candidate for further preclinical studies.

Advantages and Limitations for Lab Experiments

1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and well-established synthesis method. However, 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has some limitations, such as its limited solubility in water and its potential for non-specific binding to other proteins. These limitations should be taken into consideration when designing experiments using 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine.

Future Directions

There are several future directions related to 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine that can be explored in scientific research. One potential direction is to investigate the potential therapeutic effects of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine in animal models of neurological disorders such as Alzheimer's disease and depression. Another direction is to explore the potential of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine as a tool for studying the sigma-1 receptor and its physiological functions. Furthermore, the development of new analogs of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine with improved pharmacological properties could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with 4-methylpiperidine to yield the final product, 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine. The synthesis of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been reported in several scientific publications, and the procedure has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been extensively studied in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been shown to have a high affinity for the sigma-1 receptor, which is a target for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has also been reported to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain-related disorders.

properties

Molecular Formula

C18H27FN2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C18H27FN2/c1-15-6-12-21(13-7-15)17-8-10-20(11-9-17)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3

InChI Key

DNHRVWPBXOFHSP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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